molecular formula C15H13ClN2O3 B5556516 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No.: B5556516
M. Wt: 304.73 g/mol
InChI Key: PWWIYYWUBQXWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide typically involves the nitration of N-phenylbenzamide followed by chlorination and ethylation. The reaction conditions often include the use of concentrated nitric acid for nitration, thionyl chloride for chlorination, and ethyl iodide for ethylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide is widely used in scientific research due to its role as a PPARγ antagonist . Its applications include:

Comparison with Similar Compounds

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide can be compared with other PPARγ antagonists, such as:

The uniqueness of this compound lies in its specific chemical structure, which confers its irreversible binding to PPARγ and its potent inhibitory effects .

Properties

IUPAC Name

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWIYYWUBQXWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.